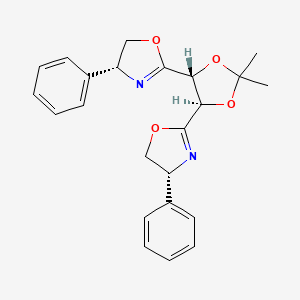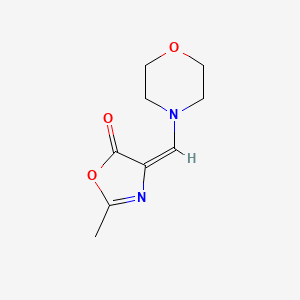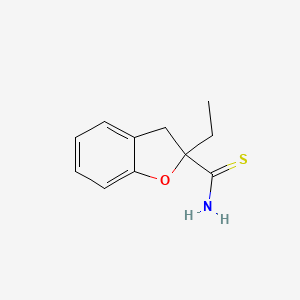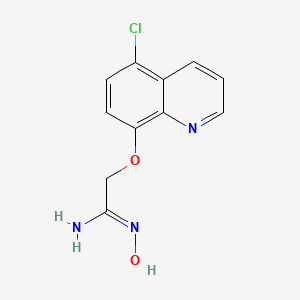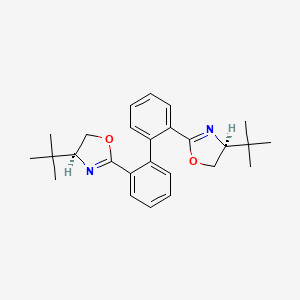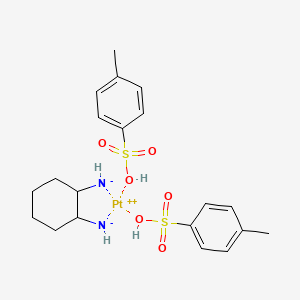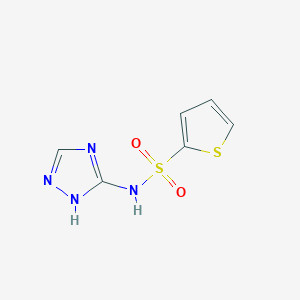
N-(1H-1,2,4-Triazol-3-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-1,2,4-Triazol-3-yl)thiophene-2-sulfonamide is a heterocyclic compound that contains both triazole and thiophene ringsThe presence of the triazole ring imparts unique chemical properties, including high stability and the ability to participate in a variety of chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,4-Triazol-3-yl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
化学反应分析
Types of Reactions
N-(1H-1,2,4-Triazol-3-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted sulfonamides.
科学研究应用
N-(1H-1,2,4-Triazol-3-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of N-(1H-1,2,4-Triazol-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition of its activity. The thiophene ring can also participate in π-π stacking interactions, further stabilizing the compound-enzyme complex .
相似化合物的比较
Similar Compounds
1H-1,2,4-Triazole: A core structure in many pharmaceuticals.
Thiophene-2-sulfonamide: Another compound with potential biological activity.
1,2,3-Triazole: Known for its use in click chemistry and drug discovery
Uniqueness
N-(1H-1,2,4-Triazol-3-yl)thiophene-2-sulfonamide is unique due to the combination of the triazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to compounds containing only one of these rings .
属性
分子式 |
C6H6N4O2S2 |
|---|---|
分子量 |
230.3 g/mol |
IUPAC 名称 |
N-(1H-1,2,4-triazol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C6H6N4O2S2/c11-14(12,5-2-1-3-13-5)10-6-7-4-8-9-6/h1-4H,(H2,7,8,9,10) |
InChI 键 |
NUYWALBKPGQAQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=NC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)



